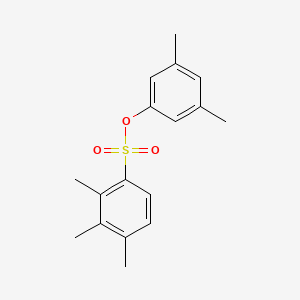
3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate
Descripción general
Descripción
3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate (DMTBS) is a sulfonated benzene compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to bind to specific proteins and enzymes, making it a valuable tool for studying biochemical and physiological processes.
Mecanismo De Acción
Mode of Action
The reaction mechanisms and kinetics of the atmospheric reaction of the 1,3,5-trimethylbenzene (1,3,5-TMB) with the OH radical were studied .
Biochemical Pathways
The compound is involved in the atmospheric oxidation of aromatics .
Result of Action
The compound has been studied for its role in the atmospheric oxidation of aromatics .
Action Environment
The action, efficacy, and stability of 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate can be influenced by various environmental factors. For example, the compound is a key intermediate during atmospheric oxidation of aromatics .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing researchers to study these molecules in a more targeted manner. Additionally, 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate is a relatively small molecule and is therefore able to penetrate cell membranes, making it useful for studying intracellular processes.
However, there are also limitations to using 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate in lab experiments. For example, the binding of 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate to target proteins and enzymes can be reversible, making it difficult to maintain a stable complex for extended periods of time. Additionally, 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate. One area of interest is the development of new drugs that target specific proteins and enzymes involved in disease pathways. 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate can be used as a starting point for drug discovery efforts, as it provides a template for designing molecules that selectively bind to target proteins and enzymes.
Another area of interest is the development of new techniques for studying protein-protein interactions. 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate can be used as a chemical probe to study these interactions, providing insights into the mechanisms of cellular signaling pathways.
Overall, 3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate is a valuable tool for scientific research, and its unique properties make it a promising candidate for future drug discovery efforts and protein-protein interaction studies.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenyl 2,3,4-trimethylbenzene-1-sulfonate has been used in a variety of scientific research applications, including protein purification, enzyme assays, and drug discovery. This compound is particularly useful for studying proteins and enzymes that are involved in cellular signaling pathways, as it can selectively bind to these molecules and interfere with their function.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) 2,3,4-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-8-12(2)10-16(9-11)20-21(18,19)17-7-6-13(3)14(4)15(17)5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFSQCNHCPKMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl 2,3,4-trimethylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Chloro-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzenesulfonyl}azepane](/img/structure/B3408984.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3408992.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408996.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3408997.png)
![ethyl 2-({[(3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3409001.png)
![3-allyl-2-((3-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409012.png)
![3-allyl-2-((4-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409017.png)
![ethyl 2-(2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate](/img/structure/B3409026.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B3409030.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3409033.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B3409040.png)
![3-allyl-2-((4-chlorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409041.png)
![3-allyl-2-((2-chloro-6-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3409044.png)
